molecular formula C10H12BF3O3 B1437051 (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid CAS No. 850593-12-3

(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1437051
M. Wt: 248.01 g/mol
InChI Key: CHIZGUWFZKIYSO-UHFFFAOYSA-N
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Description

“(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850593-12-3 . It has a molecular weight of 248.01 and its IUPAC name is 2-isopropoxy-5-(trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

Boronic acids, including “(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Boron Chemistry and Material Science

Boron-containing compounds, including boronic acids, have seen a significant increase in research interest due to their unique chemical properties. These compounds are pivotal in the development of new materials and chemical sensors. For instance, boronic acids are instrumental in the synthesis of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Their ability to form stable covalent bonds with various organic substrates enables the creation of complex materials with specific functionalities, including light emission and electrical conductivity. Studies highlight the potential of boronic acid derivatives in enhancing the efficiency and stability of OLEDs, underscoring their contribution to advancing green to near-infrared (NIR) emission technologies (Squeo & Pasini, 2020).

Biosensors and Diagnostic Tools

Boronic acids and their derivatives have been extensively explored for their application in developing electrochemical biosensors. These sensors leverage the selective binding properties of boronic acids to detect various biological and chemical substances, including sugars, glycated hemoglobin, and fluoride ions. The electrochemical properties of compounds such as ferroceneboronic acid have been utilized to create non-enzymatic glucose sensors, offering a promising avenue for diabetes monitoring and management. The development of these biosensors showcases the intersection of chemistry and biotechnology, providing tools for more accurate and accessible health diagnostics (Wang et al., 2014; Anzai, 2016).

Environmental and Agricultural Research

The application of boronic acids extends to environmental science, particularly in the treatment and purification of water. Research has focused on the removal of boron from seawater, a significant challenge in desalination processes. Boronic acids, by virtue of their affinity for various chemical species, play a crucial role in the development of filtration and purification technologies. These advancements not only improve the efficiency of removing contaminants from water but also contribute to the sustainability of water resources, highlighting the compound's importance in addressing global water scarcity issues (Tu, Nghiem, & Chivas, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIZGUWFZKIYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660114
Record name {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

CAS RN

850593-12-3
Record name {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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